molecular formula C11H12BrNO4S B8510612 Methyl 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Methyl 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Cat. No. B8510612
M. Wt: 334.19 g/mol
InChI Key: OIKXBNRYTNFGGW-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Methyl 2-amino-4-bromobenzoate (5 g) and triethylamine (5.73 mL) were dissolved in methylene chloride (39 mL), 3-chloropropane-1-sulfonyl chloride (3.44 mL) was added under ice-cooling, and the mixture was stirred at room temperature. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with dilute hydrochloric acid and saturated brine, and the solvent was evaporated. To the obtained residue were added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)(3.9 mL) and N,N-dimethylformamide (29 mL), and the mixture was stirred at room temperature. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with dilute hydrochloric acid and saturated brine, and the solvent was evaporated. To the obtained residue was added diisopropyl ether, and the precipitate was collected by filtration to give the title compound (5.05 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(N(CC)CC)C.Cl[CH2:21][CH2:22][CH2:23][S:24](Cl)(=[O:26])=[O:25].O>C(Cl)Cl>[Br:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([N:1]2[CH2:21][CH2:22][CH2:23][S:24]2(=[O:26])=[O:25])[CH:11]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Br
Name
Quantity
5.73 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
39 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.44 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with dilute hydrochloric acid and saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the obtained residue were added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)(3.9 mL) and N,N-dimethylformamide (29 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, water
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with dilute hydrochloric acid and saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the obtained residue was added diisopropyl ether
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)N1S(CCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.